Cas no 73855-83-1 (N-benzyl-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)azetidin-3-amine)
![N-benzyl-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)azetidin-3-amine structure](https://www.kuujia.com/scimg/cas/73855-83-1x500.png)
73855-83-1 structure
Product name:N-benzyl-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)azetidin-3-amine
N-benzyl-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)azetidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)azetidin-3-amine
- N-benzyl-1-(6,11-dihydro-5H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yl)azetidin-3-amine
- N-Benzyl-1-[10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl]-3-azetidinamine
- 3-Benzylamino-1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidine
- AZETIDINE, 3-BENZYLAMINO-1-(10,11-DIHYDRO-5H-DIBENZO(a,d)CYCLOHEPTEN-5-YL)-
- BRN 0497449
- CHEMBL3230895
- DTXSID40224445
- 73855-83-1
-
- Inchi: InChI=1S/C25H26N2/c1-2-8-19(9-3-1)16-26-22-17-27(18-22)25-23-12-6-4-10-20(23)14-15-21-11-5-7-13-24(21)25/h1-13,22,25-26H,14-18H2
- InChI Key: YDPUUAVFUHAKPI-UHFFFAOYSA-N
- SMILES: C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)NCC5=CC=CC=C5
Computed Properties
- Exact Mass: 354.209598838g/mol
- Monoisotopic Mass: 354.209598838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 15.3Ų
N-benzyl-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)azetidin-3-amine Related Literature
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
73855-83-1 (N-benzyl-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)azetidin-3-amine) Related Products
- 1694344-77-8(N-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine)
- 1105246-16-9(3-(2H-1,3-benzodioxol-5-yl)-1-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea)
- 7677-96-5(Spiro[1,3-benzodioxole-2,4'-piperidine])
- 1805369-01-0(4-Chloro-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-methanol)
- 1507725-61-2(3-methyl-2-(quinolin-7-yl)butanoic acid)
- 2173996-74-0(3-methyl-4-(trifluoromethyl)pyrrolidine)
- 2754428-18-5(6PPD-quinone)
- 1343070-65-4(4-(azetidin-3-yloxy)quinoline)
- 201417-01-8(D-Glucose-)
- 2228575-17-3(3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile)
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
http://www.pinrchem.com/english.html

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
http://www.chemnorm.com

Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk
